![molecular formula C26H21FN2O4S B2857661 N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide CAS No. 727699-84-5](/img/structure/B2857661.png)

N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

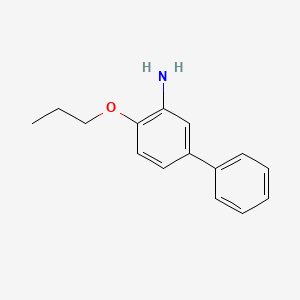

“N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide” is a chemical compound with the molecular formula C26H21FN2O4S . It has a molecular weight of 476.5 g/mol . The compound is also known by other names such as SN-001 and MLS000417014 .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C26H21FN2O4S/c1-33-25-16-13-22 (17-24 (25)29-34 (31,32)23-14-11-21 (27)12-15-23)28-26 (30)20-9-7-19 (8-10-20)18-5-3-2-4-6-18/h2-17,29H,1H3, (H,28,30) . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound’s rotatable bond count is 7 . Physical And Chemical Properties Analysis

The compound has an XLogP3 value of 4.8, indicating its lipophilicity . The exact mass and monoisotopic mass of the compound are 476.12060649 g/mol .Wissenschaftliche Forschungsanwendungen

Oncology Research

SN-001: has shown potential in the field of oncology, particularly in the treatment of B-cell malignant neoplasms . Its mechanism of action may involve modulation of the immune system, which is crucial in targeting cancer cells. Further research could explore its efficacy and safety in various cancer models.

Immunology

In immunological disorders, SN-001 could be investigated for its effects on immune response regulation. Given its influence on B-cell malignancies, it may have broader applications in autoimmune diseases or as an immunosuppressant in organ transplantation scenarios .

Antimalarial Activity

SN-001: has been studied for its antiplasmodial activity, particularly when combined with conventional antimalarial drugs. It targets the erythrocyte stages of Plasmodium falciparum and has shown a synergistic effect with drugs like chloroquine and quinine . This suggests its potential as part of combination therapies for malaria treatment.

Biochemical Research

The compound’s interaction with thiol contents and β-hematin formation in parasitized erythrocytes indicates that SN-001 could be a valuable tool in biochemical research. It could help in understanding the metabolic pathways of parasites and the development of new antiparasitic drugs .

Chemical Synthesis

SN-001: may serve as a precursor or a catalyst in chemical synthesis processes. Its structural complexity and functional groups make it a candidate for use in cross-coupling reactions, which are fundamental in the synthesis of complex organic compounds .

Eigenschaften

IUPAC Name |

N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4S/c1-33-25-16-13-22(17-24(25)29-34(31,32)23-14-11-21(27)12-15-23)28-26(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-17,29H,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLMVJILWFSRPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide | |

Q & A

ANone: Tin and its alloys find applications in various fields, including:

- Soldering: High-Sn lead-free solders are used in electronics for joining different components. [, ]

- Thin film technology: Ultrathin β-Sn(001) films are studied for their potential in topological superconductivity, a field with applications in quantum computing. []

- Coatings: Tin thin films can be deposited on various substrates, such as NaCl, and their structure and properties can be controlled by factors like deposition rate and temperature. []

ANone: Different crystal orientations of tin can exhibit distinct properties:

- Oxidation: The oxidation behavior of β-Sn varies depending on the surface orientation. For example, the β-Sn(001) surface forms terraces when oxidized, while the β-Sn(101) surface remains planar. [, ]

- Intermetallic compound formation: The morphology of Cu6Sn5 intermetallic compound (IMC) grains, crucial in soldering applications, is influenced by the crystal orientation of the copper substrate. The (001) single crystal Cu results in different IMC morphologies compared to polycrystalline Cu. []

- Creep behavior: Nanoindentation studies reveal that the creep behavior of Sn and Sn-Ag alloys differs along various crystal orientations. [, ]

ANone: Alloying elements can significantly alter the properties of Tin:

- Microstructure refinement: Adding elements like Sn to Al-Mg2Si composites can refine the microstructure by reducing the size of primary particles, leading to improved mechanical properties like tensile strength and elongation. []

- Solder joint strength: Doping Sn-Cu solder interfaces with elements like Ag, Au, Cu, Ni, and Zn can enhance the cleavage energy, indicating a stronger interface and potentially more reliable solder joints. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[3-[(2,6-difluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one](/img/structure/B2857583.png)

![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B2857585.png)

![ethyl 3-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2857586.png)

![ethyl 2-(2-(5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2857587.png)

![N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2857590.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2857592.png)

![5-formyl-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2857595.png)

![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N,N-dipropylacetamide](/img/structure/B2857596.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2857597.png)